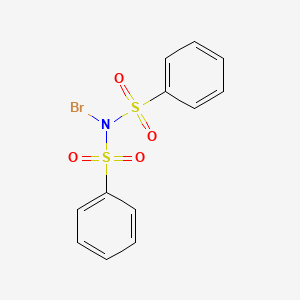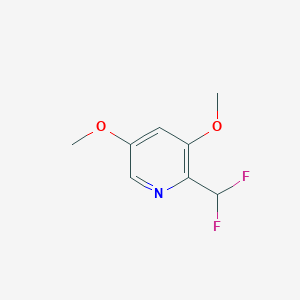
2-(Difluoromethyl)-3,5-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-3,5-dimethoxypyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 3,5-dimethoxypyridine using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-3,5-dimethoxypyridine may involve large-scale difluoromethylation processes using efficient and cost-effective reagents and catalysts. The development of metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes has streamlined the production of this compound .
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-3,5-dimethoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
科学的研究の応用
2-(Difluoromethyl)-3,5-dimethoxypyridine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-(Difluoromethyl)-3,5-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to bind to biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)-3,5-dimethoxypyridine
- 2-(Monofluoromethyl)-3,5-dimethoxypyridine
- 2-(Difluoromethyl)-4-methoxypyridine
Uniqueness
2-(Difluoromethyl)-3,5-dimethoxypyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group enhances the compound’s metabolic stability, solubility, and lipophilicity, making it a valuable compound in various applications .
特性
分子式 |
C8H9F2NO2 |
|---|---|
分子量 |
189.16 g/mol |
IUPAC名 |
2-(difluoromethyl)-3,5-dimethoxypyridine |
InChI |
InChI=1S/C8H9F2NO2/c1-12-5-3-6(13-2)7(8(9)10)11-4-5/h3-4,8H,1-2H3 |
InChIキー |
USWMTIGGNPMPRT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(N=C1)C(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


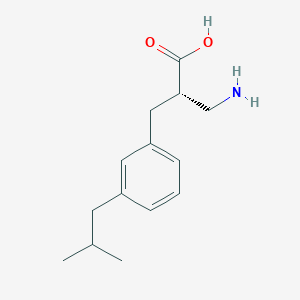
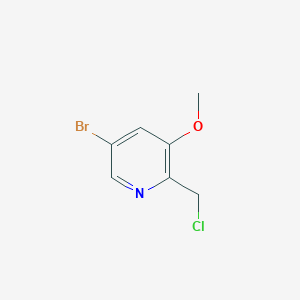
![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)

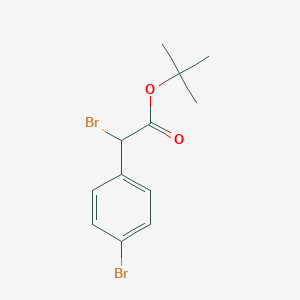
![2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine](/img/structure/B15221450.png)
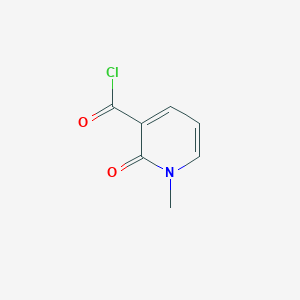

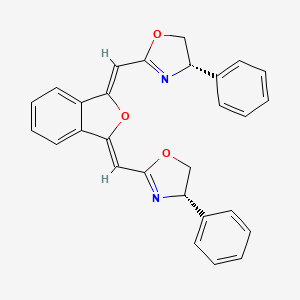
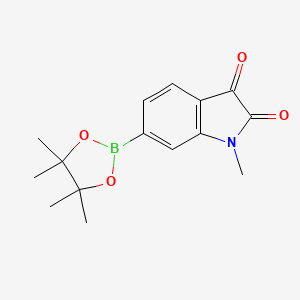
![10-Bromo-3,4,12,12a-tetrahydro-1H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6(2H)-one hydrochloride](/img/structure/B15221472.png)
![(S)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B15221473.png)

